N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core functionalized with a sulfanyl acetamide moiety. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one core: A heterocyclic scaffold known for its role in medicinal chemistry due to its similarity to purine bases, enabling interactions with biological targets .
- N-(3,4-dimethoxyphenyl) acetamide group: Introduces hydrogen-bonding capabilities and electronic modulation via methoxy groups.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-30-18-8-7-16(11-19(18)31-2)25-20(28)13-33-23-26-17-9-10-32-21(17)22(29)27(23)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCARLSDVOSUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thienopyrimidine core, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Key Structural Features:
- Thieno[3,2-d]pyrimidine moiety : Known for its role in inhibiting key enzymes involved in cellular processes.
- Methoxyphenyl group : Enhances lipophilicity and cellular uptake.
- Fluorophenyl substitution : May improve binding affinity to target receptors.
Research indicates that N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibits diverse biological activities:
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Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects :
- It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
-
Antimicrobial Activity :
- Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antibiotic agent.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the efficacy of this compound against human breast cancer cells (MCF7). Results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via caspase activation.
-
Anti-inflammatory Research :
- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups.
-
Antibacterial Investigation :
- A series of tests were conducted against Gram-positive bacteria. The compound exhibited strong antibacterial activity with notable effects on biofilm formation.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienopyrimidine Derivatives
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Structural Similarities: Shares the thieno[3,2-d]pyrimidin-4-one core and sulfanyl acetamide group.
- Key Differences :
- Substituents : 4-Methylphenyl at position 3 vs. 4-fluorophenylmethyl in the target compound.
- Acetamide Group : 4-Trifluoromethoxyphenyl vs. 3,4-dimethoxyphenyl.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Structural Similarities : Contains an acetamide group and fluorinated aromatic systems.
- Key Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one vs. thieno[3,2-d]pyrimidine.
- Impact: The chromenone moiety may confer distinct photophysical properties and binding affinities compared to the thienopyrimidine core .
Acetamide-Containing Compounds
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Similarities : Features an N-aryl acetamide group critical for hydrogen bonding (N–H⋯O interactions form dimers).
- Key Differences: Core: Pyrazolone vs. thienopyrimidine. Substituents: Dichlorophenyl and methyl groups vs. fluorophenylmethyl and dimethoxyphenyl.
- Impact: The pyrazolone core may enhance metal coordination abilities, whereas the thienopyrimidine core in the target compound likely prioritizes enzyme inhibition .
Table 1: Comparative Analysis of Key Properties
NMR and Structural Analysis ()
- Chemical Shift Trends : Substituents in regions A (positions 39–44) and B (29–36) cause significant NMR shifts, suggesting localized electronic effects. For example, the 4-fluorophenylmethyl group in the target compound may deshield nearby protons compared to methyl or trifluoromethoxy analogs .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex compound with potential biological activities. The presence of various functional groups suggests a wide range of pharmacological effects, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group and a sulfanyl acetamide moiety. Its molecular weight is approximately 540.6 g/mol, indicating a substantial size that may influence its biological interactions.
Antimicrobial Activity
Research on thienopyrimidine derivatives indicates that modifications at specific positions are crucial for enhancing antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Thienopyrimidine Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 12 µg/mL |
| 4e | S. aureus | 8 µg/mL |
| 5c | M. tuberculosis | 15 µg/mL |
These findings suggest that the thienopyrimidine scaffold is essential for antimicrobial efficacy, with specific substituents enhancing potency .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds. In vitro assays have demonstrated that derivatives of thienopyrimidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Screening for Anticancer Activity
A study conducted by Fayad et al. (2019) screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain thienopyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
- Thienopyrimidine Core : Essential for antimicrobial and anticancer activity.
- Dimethoxy Substituent : Enhances lipophilicity and potentially improves membrane permeability.
- Fluorophenyl Group : May contribute to improved binding affinity to biological targets due to electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
